Diphosphoric acid, P,P'-diisooctyl ester
CAS No.: 70729-86-1
Cat. No.: VC17020644
Molecular Formula: C16H36O7P2
Molecular Weight: 402.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70729-86-1 |
|---|---|
| Molecular Formula | C16H36O7P2 |
| Molecular Weight | 402.40 g/mol |
| IUPAC Name | [hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate |
| Standard InChI | InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20) |
| Standard InChI Key | OCBFMRMLYONXSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Diphosphoric acid, P,P'-diisooctyl ester has the molecular formula C₁₆H₃₆O₇P₂ and a molecular weight of 402.40 g/mol . The IUPAC name, [hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate, reflects its asymmetric structure: two 6-methylheptyl chains are esterified to the terminal oxygen atoms of the diphosphoric acid backbone . The SMILES notation (CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C) further clarifies the branching of the isooctyl groups and the connectivity of the phosphate groups .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 70729-86-1 | |
| Molecular Formula | C₁₆H₃₆O₇P₂ | |
| IUPAC Name | [hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate | |
| SMILES | CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C |
The compound’s flexibility complicates 3D conformational analysis, as noted in PubChem’s disclaimer on 3D model generation . This structural dynamism may influence its reactivity and phase behavior in industrial formulations.
Isomerism and Related Compounds
A closely related CAS number (72101-07-6) appears in some databases but lacks definitive structural data . This ambiguity underscores the need for rigorous characterization when referencing diisooctyl diphosphate derivatives. Hypodiphosphoric acid esters (with P-P bonds), discussed in recent literature , are distinct but synthetically relevant, as their preparation methods may inform improved routes to P,P'-diisooctyl diphosphate.
Synthesis and Manufacturing
Conventional Synthesis Routes
The esterification of diphosphoric acid with isooctanol is the most straightforward route, though practical yields are often low due to competing hydrolysis and oligomerization. Industrial methods, as hinted by Ality Group’s bulk production , likely employ optimized phosphorylation conditions:
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Direct Esterification: Reacting pyrophosphoric acid with excess isooctanol under dehydrating conditions (e.g., using H₂SO₄ or molecular sieves).
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Chlorophosphate Intermediate: Treating PCl₅ with isooctanol to generate diisooctyl chlorophosphate, followed by hydrolysis to the target ester .
The latter method, adapted from hypodiphosphoric acid ester synthesis , avoids direct handling of pyrophosphoric acid but requires precise stoichiometry to minimize byproducts like tetraalkyl diphosphates .
Challenges in Synthesis
As reported for analogous hypodiphosphoric acid esters , key hurdles include:
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Low Yields: Competitive side reactions (e.g., anhydride formation) reduce efficiency.
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Purification Difficulties: Similar boiling points of products and byproducts complicate distillation .
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Moisture Sensitivity: The P-O-P bridge is prone to hydrolysis, necessitating anhydrous conditions .
Table 2: Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation Approach |
|---|---|---|
| Tetraalkyl diphosphates | Over-oxidation of intermediates | Controlled reaction temperature |
| Phosphoric acid oligomers | Partial hydrolysis | Use of desiccants |
| Isooctyl ethers | Self-condensation of alcohol | Excess pyrophosphoric acid |
Physicochemical Properties
Despite its industrial use, public data on physical properties (e.g., density, melting point) remain sparse. The following inferences are drawn from structural analogs:
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Solubility: High lipophilicity due to branched alkyl chains; miscible with nonpolar solvents.
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Thermal Stability: Likely stable below 150°C, decomposing via P-O cleavage at higher temperatures.
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Acidity: The free hydroxyl groups confer weak acidity (pKa ≈ 1–2), enabling salt formation.
Industrial Applications
Lubricant Additives
The compound’s phosphate ester groups act as anti-wear agents, forming protective films on metal surfaces. Its isooctyl chains enhance oil solubility, making it suitable for hydraulic fluids and gear oils .
Flame Retardancy
In polymers, the phosphorus content promotes char formation during combustion, reducing flammability. Synergy with halogenated retardants is plausible but understudied.
Plasticization
Recent Research and Future Directions
Recent studies on hypodiphosphoric acid esters highlight opportunities for improving P,P'-diisooctyl diphosphate synthesis:
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Catalytic Methods: Transition metal catalysts could enhance esterification efficiency.
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Green Chemistry: Solvent-free or water-tolerant routes may reduce environmental impact.
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Computational Modeling: DFT studies could predict optimal reaction conditions and stabilize conformers.
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